

Application Notes and Protocols for Human Dosimetry of 68Ga-NODAGA-TATE Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p-NCS-Bz-NODA-GA	
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These application notes provide a comprehensive overview of human dosimetry estimates for Gallium-68 (68Ga) labeled NODAGA-TATE analogues and related somatostatin receptor (SSTR) targeting radiopharmaceuticals. This document includes tabulated dosimetry data for easy comparison, detailed experimental protocols derived from clinical studies, and visualizations of key processes to guide researchers in the field of nuclear medicine and radiopharmaceutical development.

Introduction

68Ga-labeled somatostatin analogues are crucial for the diagnosis and management of neuroendocrine tumors (NETs) through Positron Emission Tomography/Computed Tomography (PET/CT) imaging. The chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) has been investigated as an alternative to the more commonly used DOTA chelator, potentially offering different labeling characteristics and in vivo behavior. Accurate human dosimetry is paramount for the clinical translation of new radiopharmaceuticals, ensuring patient safety by quantifying the radiation absorbed dose to various organs. This document focuses on the dosimetry of 68Ga-NODAGA-TATE analogues and compares them with other clinically relevant 68Ga-labeled SSTR agents.

Quantitative Dosimetry Data



The following tables summarize the human dosimetry estimates for various 68Ga-labeled somatostatin analogues. The data is presented in terms of mean absorbed dose to key organs (mGy/MBq) and the total effective dose (mSv/MBq).

Table 1: Absorbed Organ Doses for 68Ga-labeled Somatostatin Receptor Agonists

Organ	68Ga-DOTATATE (mGy/MBq)	68Ga-DOTATOC (mGy/MBq)
Spleen	0.126 ± 0.045	0.106 ± 0.038
Kidneys	0.041 ± 0.012	0.039 ± 0.011
Liver	0.027 ± 0.010	0.020 ± 0.007
Urinary Bladder Wall	0.049 ± 0.015	0.049 ± 0.015
Adrenals	0.031 ± 0.008	0.029 ± 0.007
Effective Dose (mSv/MBq)	0.021 ± 0.003	0.021 ± 0.003

Data compiled from studies on patients with neuroendocrine tumors. The spleen is consistently the organ with the highest absorbed dose for these agonists.[1][2][3][4][5][6]

Table 2: Absorbed Organ Doses for 68Ga-labeled Somatostatin Receptor Antagonists



Organ	68Ga-DOTA-JR11 (mGy/MBq)	68Ga-NODAGA- JR11 (68Ga- OPS202) (mGy/MBq)	68Ga-NODAGA- LM3 (mGy/MBq)
Spleen	0.018 ± 0.002	0.029 ± 0.007	0.028 ± 0.008
Kidneys	0.050 ± 0.013	0.040 ± 0.009	0.043 ± 0.007
Liver	0.023 ± 0.014	0.023 ± 0.003	0.025 ± 0.006
Urinary Bladder Wall	0.30 ± 0.06	0.190 ± 0.030	0.187 ± 0.025
Lungs	0.021 ± 0.05	0.021 ± 0.007	Not Reported
Effective Dose (mSv/MBq)	0.022 ± 0.003	0.024 ± 0.002	0.026 ± 0.003

Data compiled from studies on patients with neuroendocrine tumors. For antagonists, the urinary bladder wall receives the highest absorbed dose due to renal clearance.[1][2][3][4][7]

Experimental Protocols

This section details a generalized protocol for a human dosimetry study of a novel 68Ga-NODAGA-TATE analogue, based on methodologies reported in the literature.[1][2][3][4][8][9]

Patient Selection and Preparation

- Inclusion Criteria: Patients with a confirmed diagnosis of well-differentiated neuroendocrine tumors are typically recruited. All participants must provide written informed consent.
- Exclusion Criteria: Common exclusion criteria include pregnancy, breastfeeding, severe renal impairment, and known hypersensitivity to the components of the radiopharmaceutical.
- Patient Preparation: No specific preparation such as fasting is generally required. Patients are encouraged to be well-hydrated.

Radiopharmaceutical Synthesis and Quality Control



- Radiolabeling: The NODAGA-TATE analogue is radiolabeled with 68Ga eluted from a 68Ge/68Ga generator. The labeling is typically performed using an automated synthesis module.
- · Quality Control:
 - Radiochemical Purity (RCP): RCP is determined using radio-HPLC and/or radio-TLC to ensure it is typically >95%.
 - pH: The final product should have a pH suitable for intravenous injection (typically between 4.5 and 7.5).
 - Sterility and Endotoxins: The final product must be sterile and pass bacterial endotoxin testing before administration.

Radiopharmaceutical Administration

- Dosage: A typical administered activity for 68Ga-labeled somatostatin analogues ranges from 150 to 200 MBq.[8] The peptide mass administered should also be recorded.
- Administration Route: The radiopharmaceutical is administered intravenously as a bolus injection, followed by a saline flush.

PET/CT Imaging Protocol

- Imaging Schedule: To calculate dosimetry, whole-body PET/CT scans are acquired at multiple time points post-injection. A common schedule includes scans at approximately 30 minutes, 1 hour, 2 hours, and 4 hours post-injection.[3][4][8]
- Dynamic Imaging: A dynamic PET scan over a specific region, such as the upper abdomen, may be performed for the first 30 minutes post-injection to provide more detailed kinetic data for key organs like the kidneys, liver, and spleen.[9]
- PET Acquisition:
 - Scans are typically acquired in 3D mode.
 - Acquisition time per bed position is usually 2-3 minutes.



• CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.

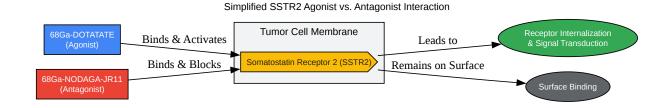
Image Analysis and Dosimetry Calculation

- Image Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM).
- Volume of Interest (VOI) Definition: VOIs are drawn on the PET/CT images for all major source organs (e.g., brain, heart, kidneys, liver, lungs, spleen, pancreas, and urinary bladder contents) at each time point.
- Time-Activity Curve Generation: The total activity in each source organ is determined from the VOIs at each time point and plotted to generate time-activity curves.
- Residence Time Calculation: The time-integrated activity (residence time) for each organ is calculated by fitting and integrating the time-activity curves.
- Dosimetry Software: The calculated residence times are entered into a dosimetry software program, such as OLINDA/EXM, which uses standard human models to calculate the absorbed doses to target organs and the total effective dose.

Visualizations Somatostatin Receptor Binding

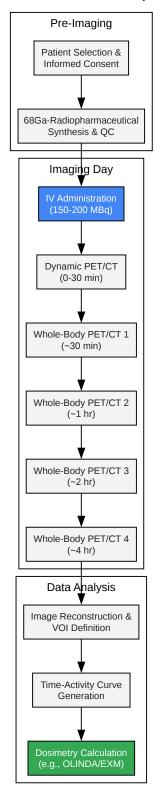
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Workflow for a Human Dosimetry Study



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